molecular formula C9H9FN2O B13610130 2-fluoro-4-isocyanato-N,N-dimethylaniline

2-fluoro-4-isocyanato-N,N-dimethylaniline

Cat. No.: B13610130
M. Wt: 180.18 g/mol
InChI Key: JHPWMEYCWGUSMN-UHFFFAOYSA-N
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Description

2-fluoro-4-isocyanato-N,N-dimethylaniline is an organic compound that contains both a fluorine atom and an isocyanate group attached to an aromatic ring. This compound is used as an organic building block in various chemical syntheses due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-fluoro-4-nitroaniline with phosgene, followed by reduction of the nitro group to an amine and subsequent reaction with dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-isocyanato-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-fluoro-4-isocyanato-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-4-isocyanato-N,N-dimethylaniline involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules or other organic compounds, forming stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of urethane-based polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-4-isocyanato-N,N-dimethylaniline is unique due to the presence of both a fluorine atom and an isocyanate group on the aromatic ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both functionalities are required .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

2-fluoro-4-isocyanato-N,N-dimethylaniline

InChI

InChI=1S/C9H9FN2O/c1-12(2)9-4-3-7(11-6-13)5-8(9)10/h3-5H,1-2H3

InChI Key

JHPWMEYCWGUSMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N=C=O)F

Origin of Product

United States

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